1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine;hydrochloride
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Overview
Description
1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine;hydrochloride is a chemical compound with the molecular formula C13H16ClN3. It is a derivative of indazole, a heterocyclic aromatic organic compound known for its diverse biological activities. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents can be used for substitution reactions, including halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indazole derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound, known for its wide range of biological activities.
1-Phenylindazole: A similar compound with a phenyl group attached to the indazole ring.
4,5,6,7-Tetrahydroindole: Another related compound with a similar structure but different functional groups.
Uniqueness
1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine;hydrochloride is unique due to its specific structure, which combines the indazole ring with a phenyl group and an amine group. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydroindazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c14-13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H2,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMDIAHMLVWANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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